molecular formula C6H5ClN2O2 B1449291 6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde CAS No. 1408333-68-5

6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde

Cat. No. B1449291
Key on ui cas rn: 1408333-68-5
M. Wt: 172.57 g/mol
InChI Key: CUXALIBKCUOECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029409B2

Procedure details

A mixture of 6-chloro-2-methyl-4-styrylpyridazin-3(2H)-one (6 g, 24.32 mmol, Preparation #29), 4% aqueous osmium(VIII) oxide (0.1 mL, 1.216 mmol, Alfa-Aeser), 2,6-dimethylpyridine (5.21 g, 48.6 mmol, Aldrich) and sodium periodate (20.81 g, 97 mmol, Spectrochem) in aqueous dioxane (75%, 80 mL) was stirred at RT for about 3 h. The reaction mixture was diluted with water and the product extracted with EtOAc (5×60 mL). The combined organic layers were dried over sodium sulphate and evaporated under reduced pressure. The residue obtained was purified by silica gel (60-120) column chromatography by eluting with 30-50% EtOAc in hexane to afford 6-chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde 2 g (47.7%) as pale yellow solid; 1H NMR (400 MHz, CDCl3) δ 10.359 (s, 1H), 7.658 (s, 1H), 3.846 (s, 3H); MS m/z: 170.9 (M−H)−
Name
6-chloro-2-methyl-4-styrylpyridazin-3(2H)-one
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
20.81 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=CC2C=CC=CC=2)[C:5](=[O:9])[N:6]([CH3:8])[N:7]=1.CC1C=CC=C(C)N=1.I([O-])(=O)(=O)=[O:27].[Na+]>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[O:27])[C:5](=[O:9])[N:6]([CH3:8])[N:7]=1 |f:2.3|

Inputs

Step One
Name
6-chloro-2-methyl-4-styrylpyridazin-3(2H)-one
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C(N(N1)C)=O)C=CC1=CC=CC=C1
Name
Quantity
5.21 g
Type
reactant
Smiles
CC1=NC(=CC=C1)C
Name
Quantity
20.81 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.1 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for about 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc (5×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel (60-120) column chromatography
WASH
Type
WASH
Details
by eluting with 30-50% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C(N(N1)C)=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 47.7%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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